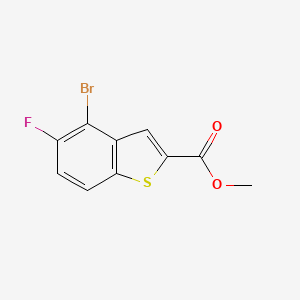

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Description

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl ester at position 2, bromine at position 4, and fluorine at position 4. Its molecular formula is C₁₀H₇BrFO₂S, with a molecular weight of 305.18 g/mol. The methyl ester group enhances solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry .

Properties

Molecular Formula |

C10H6BrFO2S |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,1H3 |

InChI Key |

SRTLEFQEBOEZAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Halogenated Benzothiophene Core

A common approach to synthesize halogenated benzothiophenes involves the reaction of substituted benzaldehydes with thioglycolate esters under basic conditions, followed by cyclization to form the benzothiophene ring.

- Under inert atmosphere (nitrogen), 4-chloro-2-fluorobenzaldehyde is reacted with ethyl thioglycolate and triethylamine in anhydrous dimethyl sulfoxide (DMSO) at 80 °C for 2 hours, then allowed to stir overnight at room temperature.

- The reaction mixture is poured into ice water to precipitate the benzothiophene intermediate, which is filtered and dried.

This method can be adapted to incorporate fluorine and bromine substituents by starting with appropriately substituted benzaldehydes or by subsequent halogenation steps.

Bromination of Benzothiophene Derivatives

Bromination at the 4-position of benzothiophene can be achieved by:

- Direct bromination using bromine in glacial acetic acid with sodium acetate as a base.

- Deaminative bromination of aminobenzothiophenes using tert-butyl nitrite and copper(II) bromide in acetonitrile, which offers a more reliable and higher-yielding route.

The latter method is preferred for its reproducibility and efficiency, often conducted under microwave irradiation to accelerate the reaction.

Fluorination

Fluorine incorporation is generally introduced early in the synthesis by using fluorinated benzaldehyde derivatives as starting materials. For example, 4-fluorobenzaldehyde or 3-bromo-4-fluorobenzaldehyde can be synthesized or purchased and used directly in the initial condensation step.

Esterification to Methyl Ester

The carboxylic acid group at the 2-position can be esterified using methyl iodide or other methylating agents under basic conditions to give the methyl ester:

- After saponification of the ester intermediate, methyl iodide is used to esterify the acid group, yielding the methyl ester derivative.

Detailed Synthetic Route Example for Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Research Findings and Comparative Analysis

- The bromination method using sodium hypochlorite and ultrasonic waves avoids hazardous bromine and chlorine gases, offering a safer and environmentally friendly alternative with high yield and purity.

- Microwave-assisted synthesis accelerates the formation of benzothiophene cores and subsequent transformations, reducing reaction times from hours to minutes while maintaining high yields.

- Deaminative bromination provides a more reproducible and selective bromination route compared to direct bromination with bromine, which is often variable and lower yielding.

- Use of fluorinated benzaldehyde starting materials ensures regioselective fluorine incorporation, critical for obtaining the desired substitution pattern on the benzothiophene ring.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under controlled conditions. This site is highly reactive due to the electron-withdrawing effects of the adjacent fluorine and ester groups, which polarize the C–Br bond.

Key Insight : Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures. Copper or palladium catalysts enhance efficiency in certain cases .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

| Reaction Type | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O, 90°C, 12 h | 4-Aryl-5-fluoro-1-benzothiophene-2-carboxylate | 78–85 |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | THF, 70°C, 6 h | 4-Alkynyl-5-fluoro-1-benzothiophene-2-carboxylate | 70 |

Regioselectivity : The 4-bromo group reacts preferentially over the 5-fluoro group due to bromine’s superior leaving-group ability. Fluorine’s strong electron-withdrawing effect further activates the C–Br bond .

Ester Functional Group Transformations

The methyl ester at the 2-position undergoes hydrolysis, aminolysis, or transesterification.

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1M NaOH, EtOH/H<sub>2</sub>O, reflux | 4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid | 90 |

| Aminolysis | NH<sub>3</sub>, MeOH, 50°C, 6 h | 4-Bromo-5-fluoro-1-benzothiophene-2-carboxamide | 82 |

| Transesterification | MeONa, ROH (e.g., EtOH) | Ethyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate | 75 |

Mechanistic Note : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while aminolysis involves direct attack by ammonia on the ester carbonyl.

Fluorine-Specific Reactivity

The fluorine atom at the 5-position exhibits limited reactivity due to its strong C–F bond but influences electronic and steric properties:

-

Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzothiophene ring, facilitating NAS at the bromine position .

-

Steric Effects : The small size of fluorine minimizes steric hindrance, allowing efficient coupling reactions at the 4-position .

Regioselectivity in Subsequent Reactions

The compound’s regiochemical outcomes are governed by the positions of bromine and fluorine:

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog is Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9, C₁₀H₉NO₂S), which replaces the bromine and fluorine substituents with an amino group (-NH₂) at position 5 . Key differences include:

- Electronic Effects: Bromine (σ* inductive effect) and fluorine (strong electronegativity) render the parent benzothiophene electron-deficient, whereas the amino group is electron-donating, increasing electron density at position 5.

- Reactivity: The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amino group in the analog is prone to electrophilic substitution or diazotization.

Physicochemical Properties

| Property | Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate | Methyl 5-amino-1-benzothiophene-2-carboxylate |

|---|---|---|

| Molecular Weight | 305.18 g/mol | 223.25 g/mol |

| Substituents | Br (position 4), F (position 5) | NH₂ (position 5) |

| Predicted Solubility* | Low in polar solvents (due to halogenation) | Moderate in polar aprotic solvents |

| Reactivity | Halogen-directed cross-coupling | Nucleophilic aromatic substitution |

*Note: Solubility data are inferred from substituent effects; experimental values are unavailable in the provided evidence .

Crystallographic and Intermolecular Interactions

The bromine and fluorine substituents may induce halogen bonding (C-Br⋯O/N interactions) or alter π-stacking behavior, as observed in halogenated aromatics . In contrast, the amino group in the analog promotes hydrogen bonding (N-H⋯O/S), which can stabilize crystal lattices and influence melting points.

Biological Activity

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H6BrFO2S, with a molecular weight of 289.12 g/mol. The presence of bromine and fluorine substituents is significant as these halogens can enhance the biological activity of the compound through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. For instance, a study examining various substituted analogues demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity against lung cancer (A-549) and cervical cancer (HeLa) cell lines. The IC50 values were significantly lower for these derivatives compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzothiophene derivatives possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective agents against resistant bacterial strains .

Table 2: Antimicrobial Activity of this compound

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Target Interaction : The compound may interact with specific cellular targets such as enzymes or receptors involved in cancer progression or inflammation.

- Cell Cycle Arrest : Some studies suggest that benzothiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : The presence of halogen substituents may enhance membrane permeability or interfere with essential bacterial processes, contributing to their antimicrobial efficacy .

Q & A

Q. Critical Factors :

- Temperature control during cyclization (60–100°C) to avoid side reactions.

- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for halogenation).

- Catalysts (e.g., Pd for cross-couplings) and stoichiometry of halogenating agents (e.g., NBS for bromination) .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Research Question

- NMR Spectroscopy :

- X-ray Crystallography :

What advanced strategies address contradictions in reported reactivity or regioselectivity of this compound?

Advanced Research Question

Discrepancies in reactivity (e.g., unexpected substitution sites) can arise from steric effects or electronic influences of Br/F. Methodological approaches include:

- Computational Analysis : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing F may deactivate certain positions, directing Br to meta positions .

- Comparative Studies : Contrast reactivity with analogs (e.g., Methyl 4-trifluoromethyl derivatives) to isolate substituent effects .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to favor different pathways.

How does the crystal packing of this compound influence its physicochemical properties?

Advanced Research Question

Crystal packing, analyzed via X-ray diffraction, affects solubility and stability:

- Intermolecular Interactions : Halogen bonding (Br···O) and π-π stacking of the benzothiophene core enhance lattice stability.

- Polymorphism Screening : Use solvents with varying polarity to isolate polymorphs. For example, a study on a bromo-fluoro benzofuran analog revealed two polymorphs with distinct melting points .

- SHELX Refinement : Employ SHELXL to model disorder or twinning, common in halogenated compounds .

What methodologies validate the purity and stability of this compound under storage conditions?

Basic Research Question

- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., ester hydrolysis).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC or NMR.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. For similar esters, decomposition onset occurs at ~200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.